molecular formula C7H4ClFO2 B1333480 4-Fluorophenyl chloroformate CAS No. 38377-38-7

4-Fluorophenyl chloroformate

Cat. No. B1333480
CAS RN: 38377-38-7
M. Wt: 174.55 g/mol
InChI Key: MSBGPEACXKBQSX-UHFFFAOYSA-N
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Description

4-Fluorophenyl chloroformate is a chemical compound with the linear formula ClCO2C6H4F . It has a molecular weight of 174.56 . This compound is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 4-Fluorophenyl chloroformate consists of 15 bonds in total, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The solvolyses of 4-fluorophenyl chlorothionoformate have been studied in fifteen binary aqueous organic mixtures of widely varying nucleophilicity and ionizing power values . The ethanolysis rate order demonstrates the powerful inductive effects instigated by the presence of both a phenoxy group and a fluorine leaving group around the carbonyl carbon .


Physical And Chemical Properties Analysis

4-Fluorophenyl chloroformate has a refractive index of 1.4933 and a density of 1.329 g/mL at 25 °C . It’s also mentioned that it has a molar refractivity of 37.8 cm³, a polar surface area of 26 Ų, and a polarizability of 15.0 10^-24 cm³ .

Scientific Research Applications

Solvent Effects in Solvolysis

Research by D'Souza et al. (2011) focused on the solvolysis of 4-fluorophenyl chlorothionoformate in various aqueous organic mixtures. This study highlighted the deviations in solvolysis rates in specific mixtures, emphasizing the dual mechanisms of bimolecular addition-elimination and unimolecular ionization in its solvolysis process (D'Souza et al., 2011).

Synthesis and Spectral Analysis

Kravtsov et al. (1973) synthesized derivatives of (4-fluorophenyl)dimethyltin and studied their fluorine chemical shifts. This work was pivotal in understanding the electron-accepting capacity of various substituents in different solvents, providing insights into the inductive nature of electronic interactions in these compounds (Kravtsov et al., 1973).

Grunwald-Winstein Equation Applications

The work of D’Souza and Kevill (2013) utilized the Grunwald-Winstein equations to study the solvolysis reactions of chloroformate and fluoroformate esters, including those of 4-fluorophenyl chloroformate. This research provides critical information on the reaction mechanisms and the role of various factors like solvent ionizing power in these processes (D’Souza & Kevill, 2013).

Kinetics and Mechanism in Hydrolysis Reactions

Queen and Nour (1976) explored the hydrolysis mechanisms of esters of fluoroformic acid, comparing them to chloroformate esters. Their study highlighted the differences in reaction rates and the formation of intermediate mixed anhydrides, providing an in-depth view of the kinetics involved in these processes (Queen & Nour, 1976).

Synthesis of Heterocyclic Polyethers

Hamciuc et al. (2001) synthesized new heterocyclic polyethers containing 4-fluorophenyl units, demonstrating their good solubility, thermal stability, and potential applications in materials science (Hamciuc et al., 2001).

Decarboxylation to Chloro- and Fluoroaromatics

Lui, Marhold, and Rock (1998) developed a method for the decarboxylation of phenyl chloroformates to produce chloro- and fluoroaromatic compounds, an important process in organic synthesis (Lui et al., 1998).

Chromatographic Separation and Detection

Landzettel etal. (1995) used a derivatizing reagent, 2-(9-anthrylethyl) chloroformate, for the high-performance liquid chromatographic separation and detection of phenols. This research improved the detection and analysis of phenols in industrial waste water samples, showcasing the application of chloroformates in environmental analysis (Landzettel et al., 1995).

Synthesis and Characterization of Polymers

Kaiti and Fossum (2006) conducted a comprehensive study on the polymerization behavior of 4-fluoro-4′-hydroxytriphenyl-phosphine oxide. Their research explored the synthesis and properties of resulting linear poly(arylene ether phosphine oxide)s, highlighting their solubility, thermal stability, and film-forming capabilities (Kaiti & Fossum, 2006).

Antifungal Activity in Agricultural Chemistry

Mishra et al. (2000) investigated the antifungal activity of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their derivatives. This study provided valuable information for the development of fungicides in agriculture, demonstrating the biological activity of compounds derived from 4-fluorophenyl ureas (Mishra et al., 2000).

Vibrational Spectra and Molecular Structure Studies

Govindarasu and Kavitha (2014) performed a detailed analysis of 4-Methoxy-4'-Nitrobiphenyl, including vibrational spectra, molecular structure, and hyperpolarizability studies. This research contributed to the understanding of electronic structures and nuclear magnetic resonance properties of related compounds (Govindarasu & Kavitha, 2014).

Derivatization of Hydrophilic Analytes

Vincenti et al. (2005) synthesized and tested highly-fluorinated alkyl and aryl chloroformates, including 4-fluorophenyl derivatives, as reagents for direct water derivatization of polar and hydrophilic analytes. This research is significant for the identification of ozonation drinking water disinfection by-products (Vincenti et al., 2005).

Synthesis and Decomposition Studies

Zakrzewska et al. (2001) explored the synthesis and decomposition of various substituted 4-fluoroanilines. Their findings provided insights into the thermal stability and decomposition products of these compounds, relevant to organic and pharmaceutical chemistry (Zakrzewska et al., 2001).

Crystal Growth and Characterization

Meenatchi et al. (2015) reported the crystal growth andcharacterization of 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one. This research is significant for the field of crystallography and material science, providing insights into the structural and electronic properties of fluoroaromatic compounds (Meenatchi et al., 2015).

Spectral Properties in Solution and Polymer Matrices

Danko et al. (2011) examined the spectral properties of novel fluorophores based on imidazole-4,5-dicarbonitrile, which included 4-fluorophenyl units. Their work is crucial for understanding the fluorescence properties of these compounds in different solvents and polymer matrices, contributing to the field of optical materials and spectroscopy (Danko et al., 2011).

Comparative Study of Electronic Effects in Fluoroaryl Compounds

Nesmeyanov et al. (1973) conducted a comparative study of electronic effects in fluoroaryl compounds of antimony and bismuth, including their carbon and nitrogen analogues. This research provided important insights into the electronic nature of fluoroaromatic compounds, enhancing our understanding of their chemical behavior (Nesmeyanov et al., 1973).

Safety And Hazards

This compound is considered hazardous. It’s toxic if inhaled, in contact with skin, or if swallowed. It causes severe skin burns and eye damage .

properties

IUPAC Name

(4-fluorophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBGPEACXKBQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369811
Record name 4-Fluorophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl chloroformate

CAS RN

38377-38-7
Record name 4-Fluorophenyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38377-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
SM Rahmathullah, JE Hall, BC Bender… - journal of medicinal …, 1999 - ACS Publications
… Reaction of 4-fluorophenol with 4-fluorophenyl chloroformate in pyridine/CH 2 Cl 2 as described earlier afforded carbonate 21 after silica gel column chromatography in 85% yield as a …
Number of citations: 122 pubs.acs.org
YJ Cao, C Yu, KL Wu, X Wang, D Liu, Z Tian, L Zhao… - Theranostics, 2021 - ncbi.nlm.nih.gov
… by a lysine-selective modification with 4-fluorophenyl chloroformate. To selectively introduce 4-… chain was then reacted with 4-fluorophenyl chloroformate under mild basic conditions to …
Number of citations: 16 www.ncbi.nlm.nih.gov
M Matić, M Katić, B Denegri… - The Journal of Organic …, 2017 - ACS Publications
… The procedure for 4-fluorophenyl carbonates was almost the same as for 4-chlorophenyl carbonates, except 4-fluorophenyl chloroformate was used instead of the 4-chlorophenyl …
Number of citations: 11 pubs.acs.org
MA deLong, JM Sturdivant - Synthesis, 2019 - thieme-connect.com
… Other chloroformates and anhydrides were investigated as activating agents, including di-tert-butyl dicarbonate (B), 4-fluorophenyl chloroformate (C), and isopropenol chloroformate (D)…
Number of citations: 4 www.thieme-connect.com
J Couthouis, H Keul, M Möller - Macromolecular Chemistry and …, 2016 - Wiley Online Library
… To confirm this hypothesis, 19 F NMR spectroscopy was performed after reaction of the polymer with 4-fluorophenyl chloroformate which reacts only with amine groups. F NMR analysis (…
Number of citations: 1 onlinelibrary.wiley.com
P Shrestha, A Mukhopadhyay… - The Journal of …, 2022 - ACS Publications
… To a solution of 4-nitrophenyl or 4-fluorophenyl chloroformate (3.4 equiv) in dry CH 2 Cl 2 (50 mL) was added pyridine (3.4 equiv) under a nitrogen atmosphere. The suspension was …
Number of citations: 8 pubs.acs.org
S Rudolph, H Dahlhaus, W Hanekamp, C Albers… - ACS …, 2021 - ACS Publications
… A solution of 13 (120 mg, 0.54 mmol) in dry THF (10 mL) was treated with DIPEA (93 μL, 0.54 mmol) followed by a solution of 4-fluorophenyl chloroformate (95 mg, 0.54 mmol) in dry …
Number of citations: 6 pubs.acs.org
M Hagimori, T Temma, S Kudo, K Sano… - Bioorganic & Medicinal …, 2018 - Elsevier
Matrix metalloproteinase-12 (MMP-12, macrophage elastase) is a member of the MMP family that is responsible for the degradation of extracellular matrix, and is associated with the …
Number of citations: 12 www.sciencedirect.com
B Romano, M Font, I Encío, JA Palop… - European Journal of …, 2014 - Elsevier
… From 4-fluorophenyl chloroformate. The residue was treated with toluene (3 × 20 mL), washed with water (100 mL) and recrystallized from ethanol. A white powder was obtained; mp: …
Number of citations: 22 www.sciencedirect.com
CD Campbell, CJ Collett, JE Thomson… - Organic & …, 2011 - pubs.rsc.org
The O- to C-carboxyl transfer of oxazolyl carbonates promoted by triazolinylidenes, generated in situ with NEt3, shows a markedly different rate and chemoselectivity profile to the same …
Number of citations: 31 pubs.rsc.org

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